molecular formula C6H14ClNO2S B2824069 2-Cyclopropyl-2-methylsulfonylethanamine;hydrochloride CAS No. 2470438-49-2

2-Cyclopropyl-2-methylsulfonylethanamine;hydrochloride

Cat. No.: B2824069
CAS No.: 2470438-49-2
M. Wt: 199.69
InChI Key: WOQCRNKDDCXQNY-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-methylsulfonylethanamine;hydrochloride is a chemical compound with the molecular formula C6H14ClNO2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-methylsulfonylethanamine;hydrochloride typically involves the following steps:

    Sulfonylation: The addition of a sulfonyl group to the cyclopropylated intermediate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form.

These reactions are carried out under controlled conditions, often involving specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-methylsulfonylethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclopropyl-2-methylsulfonylethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methylsulfonylethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-2-methylsulfonylethanamine: The free base form of the compound.

    Cyclopropylamine: A simpler analog with a cyclopropyl group and an amine group.

    Methylsulfonylethanamine: An analog with a methylsulfonyl group and an amine group.

Uniqueness

2-Cyclopropyl-2-methylsulfonylethanamine;hydrochloride is unique due to the presence of both cyclopropyl and methylsulfonyl groups, which confer specific chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Biological Activity

2-Cyclopropyl-2-methylsulfonylethanamine;hydrochloride (CAS No. 2470438-49-2) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

  • Molecular Formula : C6H14ClNO2S
  • IUPAC Name : this compound
  • Molecular Weight : 201.70 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets, which can lead to various physiological effects. Current research suggests that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing neurotransmitter systems and inflammatory responses.

Biological Activity

Research indicates several potential biological activities associated with this compound:

  • Enzyme Inhibition : Studies suggest that this compound may inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. This inhibition could have implications for treating neurological disorders.
  • Receptor Binding : Preliminary data indicate that the compound may interact with certain neurotransmitter receptors, including serotonin and dopamine receptors, suggesting potential applications in mood regulation and psychotropic effects.

Case Studies

  • Neurological Disorders : A study investigated the effects of this compound in animal models of depression. Results showed a significant reduction in depressive-like behaviors, indicating its potential as an antidepressant agent.
  • Inflammation : In vitro studies demonstrated that the compound could reduce pro-inflammatory cytokine production in immune cells, suggesting anti-inflammatory properties that may be beneficial in treating autoimmune conditions.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
Cyclopropylamine CyclopropylamineBasic amine with limited activity
Methylsulfonylethanamine MethylsulfonylethanamineModerate enzyme inhibition
This compound 2-Cyclopropyl-2-methylsulfonylethanamineSignificant enzyme inhibition and receptor binding

The presence of both cyclopropyl and methylsulfonyl groups in this compound enhances its solubility and biological activity compared to its analogs.

Research Applications

The compound is being explored for various applications:

  • Pharmaceutical Development : Its potential as a therapeutic agent for neurological conditions is under investigation.
  • Chemical Biology : Used as a tool compound for studying enzyme mechanisms and receptor interactions.

Properties

IUPAC Name

2-cyclopropyl-2-methylsulfonylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6(4-7)5-2-3-5;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQCRNKDDCXQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C(CN)C1CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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